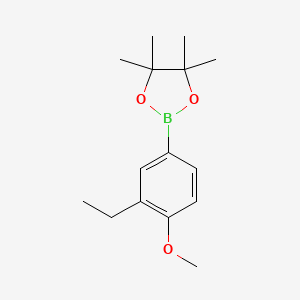

3-Ethyl-4-methoxyphenylboronic acid piancol ester

Description

BenchChem offers high-quality 3-Ethyl-4-methoxyphenylboronic acid piancol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-4-methoxyphenylboronic acid piancol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-7-11-10-12(8-9-13(11)17-6)16-18-14(2,3)15(4,5)19-16/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLIKNNPHVFIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701156762 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701156762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-72-4 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701156762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 3-Ethyl-4-methoxyphenylboronic acid Pinacol Ester

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of carbon-carbon bond formation. The efficacy and versatility of this reaction are critically dependent on the stability, reactivity, and functional group tolerance of its organoboron component. This guide provides an in-depth technical overview of 3-Ethyl-4-methoxyphenylboronic acid pinacol ester, a specialized building block designed for precision and reliability in complex molecular construction.

This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of properties to explain the underlying chemical principles and practical considerations that make this reagent a valuable tool in the synthetic chemist's arsenal. We will explore its synthesis, characterization, and application, with a focus on the causality behind experimental choices and the establishment of robust, self-validating protocols.

Core Attributes and Physicochemical Profile

3-Ethyl-4-methoxyphenylboronic acid pinacol ester, also known by its IUPAC name 2-(3-ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a member of the widely utilized class of pinacol boronate esters. The pinacol group confers significant stability upon the otherwise sensitive boronic acid moiety, rendering the compound a bench-stable solid that is amenable to storage and handling under standard laboratory conditions. This stability is a key advantage, preventing premature decomposition and protodeboronation, which can plague free boronic acids.[1]

The substitution pattern on the aromatic ring—an ethyl group at the 3-position and a methoxy group at the 4-position—is not arbitrary. The methoxy group is a moderate electron-donating group, which can influence the electronic properties of the aromatic ring and its reactivity in cross-coupling reactions. The ethyl group provides steric bulk and lipophilicity, which can be leveraged to fine-tune the properties of the final coupled product, such as solubility and protein-ligand interactions in drug discovery programs.

Table 1: Physicochemical Properties of 3-Ethyl-4-methoxyphenylboronic acid Pinacol Ester

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃BO₃ | [2] |

| Molecular Weight | 262.16 g/mol | [2] |

| Appearance | White to off-white solid (typical for this class) | Inferred from related compounds |

| SMILES Code | CCC1=C(OC)C=CC(=C1)B1OC(C)(C)C(C)(C)O1 | [2] |

| CAS Number | Not definitively assigned in public databases | N/A |

Synthesis and Characterization

The synthesis of arylboronic acid pinacol esters is a well-established field, with two primary strategies predominating. The choice of method is often dictated by the availability of starting materials.

Method A: Esterification of the Corresponding Boronic Acid

This is a direct and often high-yielding approach if the parent 3-ethyl-4-methoxyphenylboronic acid is available. The reaction involves the condensation of the boronic acid with pinacol, typically with the removal of water to drive the equilibrium towards the ester product.

Caption: Workflow for the synthesis of the title compound via esterification.

Method B: Miyaura Borylation

A more versatile approach, especially when the corresponding aryl halide is the more accessible precursor, is the palladium-catalyzed Miyaura borylation. This reaction couples an aryl halide (or triflate) with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).

Exemplary Protocol: Miyaura Borylation

The following is a representative, self-validating protocol for the synthesis of an arylboronic acid pinacol ester.

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. Maintaining an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

-

Reagent Addition: To the flask, add 1-bromo-3-ethyl-4-methoxybenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv). The base is essential for the catalytic cycle.

-

Solvent and Catalyst: Add a suitable anhydrous solvent, such as 1,4-dioxane or DMF. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Subsequently, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.03 equiv).

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the mixture to room temperature and dilute it with a solvent such as ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel, often using a hexane/ethyl acetate gradient, to yield the pure pinacol ester.[1]

Characterization and Quality Control

The identity and purity of the synthesized ester are confirmed using standard analytical techniques.

Table 2: Predicted Spectroscopic Data for 3-Ethyl-4-methoxyphenylboronic acid Pinacol Ester

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | - Aromatic protons: Signals in the range of δ 7.2-7.6 ppm (doublet and doublet of doublets) and ~6.8 ppm (doublet), showing characteristic ortho and meta couplings. - Methoxy group: A singlet at approximately δ 3.8 ppm. - Ethyl group: A quartet around δ 2.7 ppm and a triplet around δ 1.2 ppm. - Pinacol protons: A sharp singlet at ~δ 1.35 ppm, integrating to 12 protons. |

| ¹³C NMR (CDCl₃) | - Aromatic carbons: Signals in the δ 110-165 ppm region. The carbon attached to the boron will be broad and at a lower field. - Pinacol carbons: A signal around δ 84 ppm for the quaternary carbons and ~δ 25 ppm for the methyl carbons. - Methoxy carbon: A signal around δ 55 ppm. - Ethyl carbons: Signals around δ 23 ppm and δ 15 ppm. |

| Mass Spec (ESI) | Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight of 262.16. |

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 3-Ethyl-4-methoxyphenylboronic acid pinacol ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl or vinyl-aryl structures. The pinacol ester offers a favorable balance of stability and reactivity, often providing higher yields and cleaner reactions compared to the corresponding boronic acid, especially with challenging substrates.[1][3]

The reaction mechanism is a well-understood catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Considerations for Optimal Coupling

Achieving high yields and purity in a Suzuki-Miyaura coupling requires careful optimization of several parameters.

-

Catalyst and Ligand: The choice of palladium source and ligand is paramount. For general applications, Pd(PPh₃)₄ is a classic choice. For more challenging couplings, such as those involving aryl chlorides or sterically hindered partners, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are often necessary.[4]

-

Base: The base plays a crucial role in activating the boronic ester for transmetalation.[4] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.

-

Solvent System: A variety of solvents can be employed, often as biphasic mixtures with water. Common organic solvents include toluene, 1,4-dioxane, and DMF. The presence of water can be beneficial, but for water-sensitive substrates, anhydrous conditions may be required.

-

Temperature: Most Suzuki couplings are run at elevated temperatures, typically between 80 °C and 120 °C, to ensure a reasonable reaction rate.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 3-Ethyl-4-methoxyphenylboronic acid pinacol ester. While pinacol esters are generally less hazardous than many other organometallic reagents, they are still bioactive molecules and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Inhalation: The compound is expected to be a solid with low volatility, but handling it as a powder may generate dust. Use in a well-ventilated area or a chemical fume hood to avoid inhalation.[5]

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

3-Ethyl-4-methoxyphenylboronic acid pinacol ester is a highly valuable and versatile building block for organic synthesis. The pinacol ester moiety provides enhanced stability, facilitating purification and handling, while the substituted phenyl ring offers a specific combination of electronic and steric properties for the targeted synthesis of complex molecules. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction ensures its continued relevance in the fields of drug discovery, agrochemicals, and materials science. A thorough understanding of its properties and the critical parameters of the coupling reaction, as outlined in this guide, will enable researchers to effectively leverage this reagent to achieve their synthetic goals.

References

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(2), 815–827. Available at: [Link]

-

Boron Molecular. 4-Chloro-3-methoxyphenylboronic acid, pinacol ester. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Available at: [Link]

-

Boron Molecular. 3-Hydroxy-4-methoxyphenylboronic acid, pinacol ester. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

PubChem. 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester. CID 17998928. Available at: [Link]

-

Kwiecień, A., & Czarnocki, Z. (2012). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. Molecules, 17(11), 13593–13608. Available at: [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available at: [Link]

-

Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]

-

Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available at: [Link]

-

The Royal Society of Chemistry. Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters. Chemical Communications. Available at: [Link]

-

LookChem. 2-[(4-methoxyphenyl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. CAS 872356-95-1. Available at: [Link]

-

MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Molecules. Available at: [Link]

-

Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Available at: [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (2019). CN106831280B - A method for preparing biaryl compounds under solvent-free conditions.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. 3-Ethyl-4-methoxyphenylboronic acid piancol ester|BLD Pharm [bldpharm.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester 98 269410-22-2 [sigmaaldrich.com]

Stability of Methoxy-Substituted Phenylboronic Acid Pinacol Esters: A Technical Guide

Executive Summary

This technical guide addresses the stability profile of methoxy-substituted phenylboronic acid pinacol esters (Ar-Bpin), a critical class of reagents in medicinal chemistry and materials science. While generally regarded as robust compared to their free boronic acid counterparts, methoxy-substituted variants exhibit specific vulnerabilities driven by electronic donation (resonance effects) and hydrolytic equilibria. This document details the mechanistic underpinnings of these instabilities—specifically acid-catalyzed protodeboronation and hydrolytic reversion—and provides validated protocols for their analysis, storage, and utilization in cross-coupling reactions.

The Chemical Architecture: Electronic & Steric Determinants

To master the stability of methoxy-substituted Bpin esters, one must first understand the electronic tug-of-war occurring at the boron center.

The Pinacol "Cage" Effect

The pinacol ligand confers stability relative to free boronic acids through two primary mechanisms:

-

Steric Bulk: The methyl groups on the pinacol ring hinder the approach of nucleophiles (like water or hydroxide) to the empty p-orbital of the boron atom.

-

Back-Donation: Oxygen lone pairs donate electron density into the boron p-orbital, reducing its Lewis acidity.

The Methoxy Perturbation (The Critical Variable)

The methoxy group (-OMe) is a strong electron-donating group (EDG) by resonance. Its position on the phenyl ring dictates the stability profile:

-

Para/Ortho-Methoxy: These substituents donate electron density into the aromatic ring, significantly increasing the electron density at the ipso carbon (the carbon attached to boron). This makes the C-B bond more susceptible to electrophilic attack (e.g., by protons), leading to protodeboronation.

-

Meta-Methoxy: The resonance effect is decoupled from the ipso position; inductive withdrawal dominates slightly, resulting in a stability profile closer to unsubstituted phenylboronic esters.

Mechanisms of Instability

The degradation of methoxy-substituted Bpin esters follows a hierarchical pathway: Hydrolysis (reversible) followed by Protodeboronation (irreversible).

Hydrolysis: The Gateway Reaction

Contrary to common assumptions, Bpin esters are not immune to hydrolysis. In aqueous organic solvents (common in Suzuki couplings), the ester exists in equilibrium with the free boronic acid.

-

Driver: This equilibrium is thermodynamically driven toward the acid in the presence of water, particularly at high pH where the boronate anion forms.

-

Methoxy Impact: Methoxy groups generally increase the lipophilicity of the ester, slightly slowing the initial rate of hydrolysis compared to polar substituents, but they do not prevent it.

Protodeboronation: The "Silent Killer"

This is the primary failure mode for methoxy-substituted arylboronates. Unlike electron-deficient boronates (which degrade via base-catalyzed mechanisms), electron-rich methoxy variants are highly susceptible to acid-catalyzed protodeboronation .

-

Mechanism:

Key Insight: Silica gel is slightly acidic (

Visualization of Degradation Pathways

Figure 1: The degradation hierarchy. Note that hydrolysis is often the precursor to irreversible protodeboronation.

Experimental Stability Profiling

Relying on standard LC-MS for purity analysis of Bpin esters leads to "Ghost Peaks." The acidity of HPLC mobile phases (0.1% Formic Acid/TFA) often hydrolyzes the ester during analysis, falsely indicating low purity.

The "Gold Standard" NMR Stability Assay

This protocol avoids the artifacts of chromatography.

Materials:

-

Deuterated Solvent: DMSO-d6 (for solubility) or Acetone-d6.

-

Internal Standard: 1,3,5-Trimethoxybenzene (inert and distinct shifts).

-

Stressors:

, dilute

Protocol:

-

Baseline: Dissolve 10 mg Bpin ester + 5 mg Internal Standard in 0.6 mL DMSO-d6. Acquire T0 spectrum.

-

Stress Addition: Add 50

L of stressor ( -

Monitoring: Acquire spectra at T=1h, 6h, 24h.

-

Quantification: Integrate the Bpin methyl protons (singlet ~1.3 ppm) vs. the Internal Standard. Any decrease indicates degradation.

Analytical Workflow Diagram

Figure 2: Non-invasive NMR workflow to determine intrinsic stability without chromatographic artifacts.

Optimized Handling & Storage Protocols[3]

Based on the mechanisms described above, the following protocols are mandatory for maintaining library integrity.

Storage Conditions Table

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Retards thermal hydrolysis rates. |

| Atmosphere | Argon or Nitrogen | Prevents slow oxidation by atmospheric oxygen. |

| Container | Amber Glass, Teflon-lined cap | Blocks UV; prevents leaching of alkali from cheap glass. |

| Desiccant | Required (e.g., Drierite) | Hydrolysis is the primary degradation trigger. |

| Form | Solid / Crystalline | Solutions degrade 10-100x faster than solids. |

Purification of Methoxy-Bpin Esters

Problem: Acidic silica gel causes protodeboronation of electron-rich methoxy rings. Solution:

-

Pre-treat Silica: Slurry silica gel in 1% Triethylamine/Hexanes before packing the column. This neutralizes acidic sites.

-

Fast Elution: Use a gradient that moves the compound quickly. Do not leave the compound on the column overnight.

-

Alternative: Recrystallization (e.g., from Hexanes/EtOAc) is superior to chromatography for stability.

Troubleshooting Cross-Coupling Reactions

When Suzuki couplings with methoxy-substituted Bpin esters fail, it is often due to competitive protodeboronation before the transmetallation step.

Diagnostic Checklist

-

Symptom: High consumption of starting material, low yield of product, formation of Ar-H (demethoxylated benzene derivative).

-

Cause: The reaction pH is too high (forming the boronate anion too fast) or the catalyst insertion is too slow.

Remediation Strategy: "The Anhydrous Approach"

Standard Suzuki conditions use aqueous base (e.g.,

-

Base:

(finely ground, anhydrous) or CsF. -

Solvent: Anhydrous DMF or Toluene.

-

Catalyst: High-activity systems (e.g., Pd(dppf)Cl2 or Pd-XPhos) to ensure transmetallation outcompetes degradation.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[3][4][5] Journal of the American Chemical Society. Link

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Xu, Y., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Chromatography B. Link

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Miyaura Borylation of 3-Ethyl-4-Methoxy-1-Bromobenzene

Executive Summary & Scientific Rationale

This Application Note details the optimized conditions for the Miyaura borylation of 3-ethyl-4-methoxy-1-bromobenzene (also referred to as 4-bromo-2-ethylanisole).

Substrate Analysis: The target substrate presents specific electronic and structural challenges:

-

Electronic Deactivation: The methoxy group (

) at the para-position relative to the bromide is a strong electron-donating group (EDG). This increases the electron density at the C-Br bond, raising the activation energy required for the oxidative addition step of the catalytic cycle. -

Steric Environment: The ethyl group at the meta-position (relative to Br) exerts minimal direct steric hindrance on the reaction center (C1), but it influences the solubility and lipophilicity of the molecule.

Strategic Approach:

To overcome the electronic deactivation, this protocol utilizes [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

Reaction Mechanism & Critical Parameters[1][2]

Understanding the mechanism is vital for troubleshooting. In Miyaura borylation, the base plays a role distinct from Suzuki coupling.[1][2] It does not activate the boron reagent; rather, it displaces the halide on the Palladium(II) center to form a reactive acetoxo-palladium complex, which is competent for transmetallation with

Catalytic Cycle Diagram

Figure 1: Catalytic cycle emphasizing the critical role of Acetate ligand exchange.

Experimental Protocol

Reagents and Materials Table

| Component | Role | Equiv. | Purity/Grade | Notes |

| 3-Ethyl-4-methoxy-1-bromobenzene | Substrate | 1.0 | >97% | Liquid or low-melting solid. |

| Bis(pinacolato)diboron ( | Boron Source | 1.1 - 1.2 | >98% | Recrystallize from pentane if aged/yellow. |

| Catalyst | 0.03 - 0.05 | Industrial | Store under Argon. Air stable but moisture sensitive over time. | |

| Potassium Acetate (KOAc) | Base | 3.0 | Anhydrous | CRITICAL: Must be dry. Fuse/dry at 120°C under vacuum if unsure. |

| 1,4-Dioxane | Solvent | N/A | Anhydrous | Sparged with |

Step-by-Step Methodology

Phase 1: Reactor Setup & Inertion

-

Equip a dry reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.

-

Charge Solids: Add

(3-5 mol%), -

Inertion: Cap the flask and cycle Vacuum/Argon (or Nitrogen) three times to remove atmospheric oxygen. Note:

promotes rapid catalyst deactivation and homocoupling.

Phase 2: Reaction Initiation 4. Solvent Addition: Syringe in anhydrous 1,4-Dioxane (concentration ~0.2 M relative to substrate). 5. Substrate Addition: Add the 3-ethyl-4-methoxy-1-bromobenzene via syringe. If the substrate is solid, it should be added in Step 2 with the other solids. 6. Heating: Place the vessel in a pre-heated oil block/bath at 90°C . Stir vigorously (>800 rpm).

Phase 3: Monitoring & Completion 7. IPC (In-Process Control): Monitor by HPLC or GC-MS after 2 hours.

- Target: Disappearance of Aryl Bromide.

- Observation: Electron-rich substrates typically require 4–12 hours.

- Note: On TLC, the boronate ester often streaks or runs slightly lower than the starting bromide. Stain with

Phase 4: Workup & Purification 8. Cooling: Cool the mixture to room temperature. 9. Filtration: Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad thoroughly. 10. Concentration: Concentrate the filtrate under reduced pressure. 11. Purification Strategy (Choice of two paths):

- Path A (Telescoping): If the crude purity is >90% (common), use directly in the next Suzuki coupling step.

- Path B (Isolation): Flash chromatography on silica gel.

- Warning: Boronate esters can degrade on acidic silica.

- Mitigation: Use a fast gradient (e.g., 0-10% EtOAc in Hexanes) or neutralize the silica with 1%

Workflow Visualization

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst death ( | Ensure rigorous inert atmosphere. Use fresh anhydrous dioxane. Increase catalyst to 5 mol%. |

| Protodeboronation (Ar-H) | Reaction run too long or wet KOAc. | Stop reaction immediately upon consumption of SM. Ensure KOAc is anhydrous. |

| Homocoupling (Ar-Ar) | Low | Ensure |

| Dark Black Precipitate | Palladium black formation (catalyst decomposition). | Normal at end of reaction. If early, indicates ligand failure; switch to Pd(OAc)2 + XPhos . |

Advanced Optimization (For Difficult Scale-up)

If the standard Pd(dppf)Cl2 conditions yield poor results due to the electron-rich nature of the ring, switch to the Buchwald Generation 2 Precatalysts :

-

Catalyst: XPhos Pd G2 (1-2 mol%).

-

Solvent: THF or Ethanol (if using aqueous base conditions, though anhydrous is preferred for borylation).

-

Benefit: XPhos is exceptionally good at facilitating oxidative addition into electron-rich aryl chlorides and bromides.

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[2][4] The Journal of Organic Chemistry, 60(23), 7508–7510.[4] Link

-

Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). Palladium-Indolylphosphine-Catalyzed Rapid Borylation of Aryl Chlorides. Chemistry – A European Journal, 17(25), 6913–6917. Link

-

Billingsley, K. L., Barder, T. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Borylation of Aryl Chlorides: Scope, Applications, and Computational Studies. Angewandte Chemie International Edition, 46(28), 5359–5363. Link

-

Molander, G. A., & Trice, S. L. (2012). Borylation of Aryl Halides. Organic Reactions, 79, 1-316. Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Suzuki coupling of 3-Ethyl-4-methoxyphenylboronic acid pinacol ester

Topic: Troubleshooting Low Yields with 3-Ethyl-4-methoxyphenylboronic acid pinacol ester Ticket ID: SC-PIN-3E4M-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Know Your Molecule

Before adjusting reaction parameters, we must correctly characterize the substrate. 3-Ethyl-4-methoxyphenylboronic acid pinacol ester presents a specific set of challenges that are often misdiagnosed.

-

Structural Analysis: The ethyl group is at the 3-position (meta to Boron) and the methoxy is at the 4-position (para to Boron).

-

The Misconception: Researchers often assume low yields are due to steric hindrance. This is incorrect. The positions ortho to the boron (C2 and C6) are unsubstituted protons. The boron center is sterically accessible.

-

The Real Problem (Electronic Deactivation): This ring is highly electron-rich (activated) due to the inductive effect of the Ethyl group and the resonance donation of the Methoxy group.

-

Consequence 1 (Slow Transmetallation): Electron-rich boronates are less Lewis acidic, making the formation of the necessary hydroxo-boronate intermediate slower.

-

Consequence 2 (Protodeboronation): Electron-rich aryl boronates are highly susceptible to base-catalyzed protodeboronation (C-B bond cleavage), leading to the formation of the reduced arene (1-ethyl-2-methoxybenzene) rather than the coupled product.

-

Diagnostic Workflow

Use this logic flow to identify the specific failure mode of your reaction.

Figure 1: Diagnostic logic for Suzuki coupling failures. Identifying the byproduct is critical to selecting the correct remedy.

Technical FAQs & Troubleshooting

Q1: My LCMS shows the boronate is gone, but I only see "reduced" starting material (M-Bpin + H). Why?

Diagnosis: You are suffering from Protodeboronation .[1] Mechanism: In the presence of water and base, the electron-rich aryl ring facilitates the cleavage of the C-B bond. The rate of this decomposition is faster than the rate of transmetallation to the Palladium.

Solution: The Anhydrous Protocol Standard Suzuki conditions (Dioxane/Water) are detrimental here. You must remove the proton source.

-

Solvent: Switch to anhydrous 1,4-Dioxane or Toluene .

-

Base: Use anhydrous K₃PO₄ (finely ground) or Cs₂CO₃ .

-

Additive: If the reaction stalls without water (since boronate activation usually requires it), add CsF (Cesium Fluoride) (2.0 equiv). Fluoride activates the pinacol ester forming a [Ar-B(pin)F]- species which transmetallates without requiring hydrolysis.

Q2: The reaction is extremely slow. I still have 50% starting material after 24 hours.

Diagnosis: Slow Transmetallation due to electronics. Mechanism: The electron-rich nature of your 3-Ethyl-4-Methoxy ring makes the boron center less electrophilic. Standard ligands (like PPh₃ in Pd(PPh₃)₄) create a palladium center that is not electron-rich enough to facilitate the transfer of your specific aryl group.

Solution: Ligand Engineering Switch to Buchwald Dialkylbiaryl Ligands .

-

Recommendation: SPhos or XPhos .[2]

-

Why? These ligands are highly electron-donating. They make the Pd(II) center more electron-rich, which accelerates the transmetallation of electron-rich boronates.

-

Precatalyst: Do not use Pd(OAc)₂ + Ligand if possible. Use XPhos Pd G2 or G3 precatalysts to ensure a 1:1 Pd:Ligand ratio and immediate activation.

Q3: Can I just heat it hotter to force the reaction?

Warning: No. Increasing temperature (e.g., >100°C) generally accelerates protodeboronation more than it accelerates cross-coupling for electron-rich substrates.

-

Strategy: Keep temperature moderate (60–80°C) but use a more active catalyst (Pd-G3/G4) to lower the energy barrier of the coupling step.

Optimized Experimental Protocols

These protocols are designed specifically for electron-rich, non-sterically hindered pinacol esters.

Protocol A: The "Anhydrous Activation" Method (Recommended)

Best for preventing protodeboronation.

| Component | Reagent | Equiv.[1][3][4][5][6][7][8] | Notes |

| Solvent | 1,4-Dioxane (Anhydrous) | 0.2 M | Degas thoroughly (Sparge with Ar for 15 min). |

| Catalyst | XPhos Pd G2 | 0.02 (2 mol%) | Alternatively: Pd₂(dba)₃ (1 mol%) + XPhos (4 mol%). |

| Base | K₃PO₄ (Tribasic, Anhydrous) | 3.0 | Must be finely ground. |

| Substrate | 3-Ethyl-4-methoxyphenyl Bpin | 1.2 | Excess helps drive conversion. |

| Electrophile | Aryl Bromide/Chloride | 1.0 |

Procedure:

-

Charge a vial with Aryl Halide, Boronate, K₃PO₄, and XPhos Pd G2.[2]

-

Seal and purge with Argon x 3 cycles.

-

Add anhydrous Dioxane via syringe.

-

Heat to 80°C for 12 hours.

-

Checkpoint: If conversion is <50% at 4 hours, add 0.5 equiv of water (degassed). Sometimes a trace of water is necessary for the base to solubilize slightly, but keeping it minimal prevents deboronation.

Protocol B: The "Fluoride Activation" Method (Alternative)

Use this if Protocol A fails or if the substrate is extremely sensitive to base.

| Component | Reagent | Equiv.[1][3][4][5][6][7][8] | Notes |

| Solvent | THF (Anhydrous) | 0.2 M | |

| Catalyst | Pd(dtbpf)Cl₂ | 0.02 (2 mol%) | Robust catalyst for difficult couplings. |

| Activator | CsF (Cesium Fluoride) | 2.5 | Acts as a base/activator without protons. |

| Temp | 60°C | - | Milder temperature. |

Mechanistic Visualization: The Competition

Understanding the competition between the productive cycle and the destructive side-reaction is key to troubleshooting.

Figure 2: Kinetic Competition. The goal is to accelerate the Green path (Transmetallation) using better ligands (SPhos) while suppressing the Red path (Protodeboronation) by removing water.

References & Authority

-

Mechanisms of Protodeboronation:

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[9] This paper establishes that electron-rich aryl boronates are kinetically more unstable in basic aqueous media.

-

-

Ligand Selection for Suzuki Coupling:

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Defines the utility of SPhos and XPhos for difficult transmetallations.

-

-

Anhydrous Fluoride Conditions:

-

Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry. The foundational text for using CsF to bypass aqueous hydrolysis issues.

-

-

Stability of Pinacol Esters:

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Detailed comparison of Bpin vs. Boronic acid stability and hydrolysis rates.

-

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. boronmolecular.com [boronmolecular.com]

- 4. reddit.com [reddit.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification Strategies for Pinacol Byproducts

Welcome to our dedicated resource for researchers, scientists, and drug development professionals facing the common challenge of removing pinacol (2,3-dimethyl-2,3-diol) and related byproducts from their reaction mixtures. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions, empowering you to achieve higher purity for your target compounds.

Introduction: The Persistent Pinacol Problem

Pinacol is a frequent and often troublesome byproduct in reactions utilizing pinacolborane esters, such as the widely employed Miyaura borylation and subsequent Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its presence can complicate downstream applications and compromise the purity of active pharmaceutical ingredients. The physical properties of pinacol, particularly its solubility in a range of organic solvents and its relatively low melting point, can make its removal from reaction mixtures a non-trivial task.[4][5][6][7] This guide is designed to provide you with a strategic approach to tackling this purification challenge.

Frequently Asked Questions (FAQs)

Q1: Why is pinacol so difficult to remove by standard column chromatography?

A1: Pinacol often exhibits problematic behavior on standard silica gel chromatography. It can be "streaky," co-eluting with a wide range of compounds.[8] This is due to its polar diol functionality, which can interact strongly with the silica stationary phase. Furthermore, the presence of pinacol can sometimes lead to the reformation of the boronic ester on the column.[9]

Q2: I've tried recrystallization, but my product keeps crashing out with the pinacol. What am I doing wrong?

A2: This is a common issue stemming from similar solubility profiles of the desired product and pinacol in many solvent systems. Successful recrystallization hinges on finding a solvent or solvent system where the solubility of your compound and pinacol differ significantly at different temperatures. It may require extensive solvent screening.

Q3: Can I just "wash away" the pinacol with an aqueous workup?

A3: While pinacol has some water solubility, especially in hot water, it is also soluble in many common organic extraction solvents like diethyl ether.[4][6][7] Therefore, a simple aqueous wash is often insufficient for complete removal and may not be effective if your product has some water solubility as well.

Troubleshooting Guide: Strategies for Pinacol Removal

This section details several field-proven methods for the removal of pinacol byproducts. The choice of method will depend on the properties of your desired compound, the scale of your reaction, and the equipment available.

Decision-Making Workflow for Pinacol Removal

Caption: Decision workflow for selecting a pinacol removal method.

Method 1: Recrystallization & Solvent Washes

Principle: This technique exploits differences in solubility between the desired compound and pinacol in a given solvent. For a successful recrystallization, the ideal solvent should dissolve your product well at elevated temperatures but poorly at lower temperatures, while pinacol remains soluble at low temperatures.

Experimental Protocol: Hexane Wash for Pinacol Removal

This protocol is particularly effective when the desired product is a solid with low solubility in nonpolar solvents like hexanes, while pinacol is more soluble.[8]

-

Concentrate the Crude Product: After your workup, concentrate the crude reaction mixture under reduced pressure to obtain a solid or a thick oil.

-

Add Nonpolar Solvent: To the solid residue, add a minimal amount of cold hexanes or pentane, just enough to form a slurry.

-

Triturate: Vigorously stir or sonicate the slurry for 10-15 minutes. This will dissolve the more soluble pinacol into the hexanes.

-

Isolate the Product: Isolate your solid product by vacuum filtration, washing the filter cake with a small amount of cold hexanes.

-

Repeat if Necessary: If NMR analysis shows residual pinacol, this process can be repeated. For stubborn cases, chilling the hexane slurry to -20°C overnight before filtration can improve the removal of pinacol.[8]

Data Presentation: Solubility of Pinacol

| Solvent | Solubility | Reference |

| Hot Water | Freely soluble | [4][6] |

| Cold Water | Slightly soluble | [6] |

| Ethanol | Soluble | [5][7] |

| Diethyl Ether | Soluble | [4][5][7] |

| Benzene | Soluble (used for extraction in synthesis) | [10] |

| Carbon Disulfide | Slightly soluble | [6] |

Method 2: Column Chromatography on Boric Acid-Treated Silica Gel

Principle: To counteract the streaking of pinacol boronic esters and related byproducts on silica gel, the stationary phase can be modified. Treating silica gel with boric acid helps to cap the Lewis acidic sites on the silica, reducing the interaction with the boronic esters and improving separation.[1][11]

Experimental Protocol: Preparation of Boric Acid-Treated Silica Gel

-

Prepare Boric Acid Solution: Prepare a saturated solution of boric acid in a suitable solvent (e.g., methanol).

-

Slurry Silica Gel: In a fume hood, create a slurry of silica gel in the boric acid solution.

-

Evaporate Solvent: Remove the solvent by rotary evaporation until a free-flowing powder is obtained.

-

Dry the Silica Gel: Dry the treated silica gel in a vacuum oven to remove any residual solvent.

-

Pack the Column: Pack your chromatography column with the boric acid-treated silica gel using your desired eluent system.

Method 3: Chemical Conversion via Pinacol Rearrangement

Principle: This method chemically alters the pinacol byproduct into pinacolone, which has significantly different physical properties and is often easier to remove. The pinacol rearrangement is an acid-catalyzed dehydration of the 1,2-diol to a ketone.[4][12][13][14]

Workflow for Chemical Conversion of Pinacol

Caption: Workflow for pinacol removal via pinacol rearrangement.

Experimental Protocol: Pinacol to Pinacolone Conversion

Caution: This method is only suitable if your desired product is stable to acidic conditions.

-

Acidify the Reaction Mixture: After the primary reaction is complete, add a dilute aqueous solution of a strong acid, such as sulfuric acid (e.g., 6N H₂SO₄), to the reaction mixture.[15]

-

Heat the Mixture: Heat the mixture, which may facilitate the rearrangement.

-

Extraction or Distillation: Pinacolone is a liquid with a boiling point of approximately 106 °C and is soluble in organic solvents.[16] It can be removed by extraction or, if your product is non-volatile, by distillation.[15][17]

Data Presentation: Physical Properties of Pinacol vs. Pinacolone

| Property | Pinacol | Pinacolone | Reference |

| Molecular Formula | C₆H₁₄O₂ | C₆H₁₂O | [4][13] |

| Molar Mass | 118.17 g/mol | 100.16 g/mol | [4] |

| Appearance | White crystalline solid | Colorless liquid | [4][13] |

| Melting Point | 40-43 °C | -52.5 °C | [4][7][18] |

| Boiling Point | 171-172 °C | ~106 °C | [4][7][16][18] |

Method 4: Azeotropic Removal

Principle: Pinacol can form an azeotrope with water, which can be removed under reduced pressure.[9] This method is particularly useful for products that are not volatile and can withstand repeated dissolution and evaporation steps.

Experimental Protocol: Azeotropic Removal of Pinacol

-

Initial Concentration: Concentrate the crude reaction mixture to remove the bulk of the reaction solvent.

-

Add Water/Methanol: Dissolve the residue in a mixture of water and methanol.[9][19]

-

Rotary Evaporation: Remove the solvents by rotary evaporation under moderate vacuum. The pinacol will co-evaporate with the water.

-

Repeat Cycles: Repeat the dissolution and evaporation cycle several times until ¹H NMR analysis shows the absence or significant reduction of the pinacol signal (typically a singlet around 1.14-1.27 ppm, depending on the solvent).[9][19]

References

- Pinacol - Grokipedia. (n.d.).

- pinacol (C6H14O2) - GazFinder. (n.d.).

- Pinacol - Wikipedia. (n.d.).

- Pinacol. (n.d.).

- Pinacol | 76-09-5 - ChemicalBook. (2026, January 13).

- Preparation of pinacol - PrepChem.com. (n.d.).

- Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016, May 9).

- Improved method for the conversion of pinacolboronic esters into trifluoroborate salts - University of Bristol. (n.d.).

- Homologation of Boronic Esters with Lithiated Epoxides - Organic Syntheses Procedure. (n.d.).

- Pinacol rearrangement - Wikipedia. (n.d.).

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (2025, August 9).

- Best way to remove pinacol post suzuki : r/chemistry - Reddit. (2023, August 1).

- Strategies for the Analysis of Highly Reactive Pinacolboronate Esters - PubMed. (2012, March 16).

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - CoLab.ws. (2012, September 5).

- Pinacol Rearrangement - Master Organic Chemistry. (2023, January 10).

- Pinacolone - Organic Syntheses Procedure. (n.d.).

- Mastering Organic Synthesis with Pinacolone: Properties and Applications. (2026, January 26).

- Pinacol Pinacolone Rearrangement: Mechanism & Applications - Aakash Institute. (n.d.).

- Pinacol Pinacolone Rearrangement Process - BYJU'S. (n.d.).

- Pinacol Pinacolone Rearrangement: Basic Concept and Mechanism. - YouTube. (2019, August 30).

Sources

- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Strategies for the analysis of highly reactive pinacolboronate esters [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Respiratory protection equipments C6H14O2 (pinacol), CAS number 76-09-5 [en.gazfinder.com]

- 6. Pinacol [drugfuture.com]

- 7. Pinacol | 76-09-5 [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. bristol.ac.uk [bristol.ac.uk]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 13. Pinacol Pinacolone Rearrangement: Mechanism & Applications | AESL [aakash.ac.in]

- 14. byjus.com [byjus.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. nbinno.com [nbinno.com]

- 17. youtube.com [youtube.com]

- 18. Pinacol - Wikipedia [en.wikipedia.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

A Head-to-Head Comparison: Pinacol Ester vs. MIDA Boronate for 3-Ethyl-4-methoxyphenyl Derivatives in Modern Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, boronic acids and their derivatives are indispensable tools. However, the inherent instability and challenging purification of many free boronic acids have led to the widespread adoption of more robust surrogates. Among these, pinacol esters have long been the workhorse, while the more recent N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful alternative, especially in the context of complex molecule synthesis and iterative cross-coupling strategies.[1][2][3]

This guide provides an in-depth, objective comparison of pinacol esters and MIDA boronates, with a specific focus on their application to 3-ethyl-4-methoxyphenyl derivatives. We will delve into the nuances of their synthesis, stability, reactivity, and practical handling, supported by representative experimental data and detailed protocols to inform your selection of the optimal boron-containing reagent for your specific research needs.

The Contenders: A Structural and Mechanistic Overview

At the heart of the differences between pinacol and MIDA boronates lies the hybridization and coordination of the boron atom.

Pinacol esters feature a trigonal planar, sp²-hybridized boron atom. This electron-deficient center is stabilized by the lone pairs of the adjacent oxygen atoms, yet it remains susceptible to hydrolysis and protodeboronation, particularly under basic or acidic conditions.[4][5] Their reactivity in Suzuki-Miyaura coupling is generally high, as the boronic ester can readily undergo transmetalation with the palladium catalyst, often after in situ hydrolysis to the corresponding boronic acid.[6]

MIDA boronates , in contrast, possess a tetracoordinate, sp³-hybridized boron atom, which is part of a bicyclic structure formed with the tridentate MIDA ligand.[1][7] This structural arrangement effectively shields the boron center, rendering it remarkably stable and unreactive under a wide range of conditions, including anhydrous cross-coupling.[2][3] The latent reactivity of MIDA boronates is unmasked only under specific, mild aqueous basic conditions that hydrolyze the MIDA ligand, slowly releasing the free boronic acid for participation in the catalytic cycle.[1][8] This controlled release mechanism is a key advantage in many applications.[8]

Head-to-Head Comparison for 3-Ethyl-4-methoxyphenyl Derivatives

To provide a clear and practical comparison, we will consider the hypothetical use of both the pinacol ester and MIDA boronate of 3-ethyl-4-methoxyphenylboronic acid in a typical Suzuki-Miyaura cross-coupling reaction.

| Feature | 3-Ethyl-4-methoxyphenyl Pinacol Ester | 3-Ethyl-4-methoxyphenyl MIDA Boronate |

| Synthesis | Typically a one-step esterification from the boronic acid with pinacol, often with azeotropic removal of water. Can also be prepared via Miyaura borylation.[9] | A condensation reaction between the boronic acid and MIDA, often requiring Dean-Stark conditions to drive the reaction to completion.[10][11] |

| Stability & Handling | Moderately stable as a solid, but can be prone to hydrolysis on silica gel and during aqueous workups.[4][12] May require storage under an inert atmosphere for long-term stability. | Exceptionally stable, free-flowing crystalline solids with indefinite benchtop stability.[1][2][3] Highly compatible with silica gel chromatography and a broad range of reagents.[1][2][3][13] |

| Purification | Can be challenging due to potential hydrolysis on silica gel.[12] Often purified by crystallization or careful chromatography on neutral or deactivated silica.[14] | Readily purified by standard silica gel chromatography or recrystallization, a significant advantage for achieving high purity of building blocks.[1][2][3][13] |

| Reactivity in Suzuki Coupling | Generally high reactivity under standard Suzuki-Miyaura conditions. The ester is often hydrolyzed in situ to the active boronic acid.[6] | Unreactive under anhydrous conditions. Requires specific aqueous basic conditions (e.g., NaHCO₃, K₃PO₄) for slow release of the boronic acid.[1][8] |

| Ideal Applications | Routine, single-step Suzuki-Miyaura couplings where high stability of the boron reagent is not critical. | Iterative cross-coupling for the synthesis of complex molecules, reactions with sensitive substrates, and when slow, controlled release of the boronic acid is beneficial.[1][2][3][15] |

| Expected Yield in a Standard Suzuki Coupling | Good to excellent, but can be variable depending on the stability of the ester under the reaction and workup conditions. | Consistently high to excellent, as the slow release minimizes side reactions and degradation of the boronic acid.[8] |

Experimental Protocols

The following are representative, detailed protocols for the synthesis and a typical application of both the pinacol ester and MIDA boronate of 3-ethyl-4-methoxyphenylboronic acid.

Protocol 1: Synthesis of 3-Ethyl-4-methoxyphenylboronic Acid Pinacol Ester

Materials:

-

3-Ethyl-4-methoxyphenylboronic acid (1.0 eq)

-

Pinacol (1.1 eq)

-

Toluene

-

Magnesium sulfate (anhydrous)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-ethyl-4-methoxyphenylboronic acid and pinacol.

-

Add toluene to the flask to a concentration of approximately 0.2 M.

-

Heat the reaction mixture to reflux and allow it to stir for 4-6 hours, or until the starting boronic acid is consumed as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by flash chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization from hexanes to afford the desired pinacol ester as a white solid.

Protocol 2: Synthesis of 3-Ethyl-4-methoxyphenyl MIDA Boronate

Materials:

-

3-Ethyl-4-methoxyphenylboronic acid (1.0 eq)

-

N-methyliminodiacetic acid (MIDA) (1.1 eq)

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-ethyl-4-methoxyphenylboronic acid and N-methyliminodiacetic acid.

-

Add a 10:1 mixture of toluene and DMSO to the flask to a concentration of approximately 0.1 M.

-

Heat the reaction mixture to reflux and allow it to stir for 6-12 hours, or until the reaction is complete by TLC analysis.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine to remove DMSO and excess MIDA.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product is purified by flash chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the MIDA boronate as a white crystalline solid.[10][11]

Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling

Materials:

-

Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

-

3-Ethyl-4-methoxyphenylboronic acid pinacol ester OR MIDA boronate (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ for pinacol ester, K₃PO₄ for MIDA boronate) (2.0-3.0 eq)

-

Solvent (e.g., Dioxane/water mixture)

Procedure for Pinacol Ester:

-

In a reaction vessel, combine the aryl halide, 3-ethyl-4-methoxyphenylboronic acid pinacol ester, palladium catalyst, and base.

-

Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC/LC-MS.

-

Cool to room temperature, dilute with an organic solvent, and wash with water.

-

Dry, filter, and concentrate the organic layer. Purify the crude product by flash chromatography.

Procedure for MIDA Boronate:

-

In a reaction vessel, combine the aryl halide, 3-ethyl-4-methoxyphenyl MIDA boronate, palladium catalyst, and base (K₃PO₄ is often effective for slow release).[8]

-

Degas the vessel and backfill with an inert atmosphere.

-

Add the degassed solvent system (a higher water content may be beneficial for MIDA deprotection).

-

Heat the reaction mixture and stir until completion.

-

Follow the same workup and purification procedure as for the pinacol ester.

Conclusion and Recommendations

The choice between a pinacol ester and a MIDA boronate for 3-ethyl-4-methoxyphenyl derivatives is not a matter of one being universally superior, but rather a strategic decision based on the specific synthetic context.

Choose the pinacol ester for:

-

Rapid, straightforward, single-step Suzuki-Miyaura couplings.

-

When the subsequent synthetic steps do not involve conditions that could hydrolyze the ester.

-

When ease of synthesis of the boron reagent is a primary concern.

Choose the MIDA boronate for:

-

Multi-step syntheses requiring a robust, protected boronic acid surrogate that can withstand a variety of reaction conditions.[13]

-

Iterative cross-coupling strategies to build complex molecular architectures.[1][2][3][15]

-

Reactions where slow, controlled release of the boronic acid is advantageous to minimize side reactions or degradation.[8]

-

When high purity and indefinite benchtop stability of the boron-containing building block are critical.[1][2][3]

By understanding the distinct properties and applications of these two powerful classes of boronic acid derivatives, researchers can make informed decisions to enhance the efficiency, reliability, and success of their synthetic endeavors.

References

-

A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. MDPI. [Link]

-

Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. [Link]

- iterative cross-coupling with mida boronates by eric paul gillis dissert

-

Iterative cross-coupling with MIDA boronates. IDEALS - University of Illinois. [Link]

-

10 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. | Semantic Scholar. Semantic Scholar. [Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]

- MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation.

-

Supporting Information 22-01-15. The Royal Society of Chemistry. [Link]

-

Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses. [Link]

-

A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

-

How to purify boronic acids/boronate esters?. ResearchGate. [Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. PubMed. [Link]

-

Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination. PMC - NIH. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). [Link]

- Process for purification of boronic acid and its derivatives.

-

Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC - NIH. [Link]

-

Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

- Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermedi

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]

-

Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. PubMed. [Link]

- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [No specific source available].

Sources

- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. reddit.com [reddit.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethyl-4-methoxyphenylboronic acid pinacol ester

This guide provides a detailed protocol for the safe and compliant disposal of 3-Ethyl-4-methoxyphenylboronic acid pinacol ester. As a valued member of the scientific community, your safety and the integrity of our shared environment are paramount. This document moves beyond simple instructions to provide the rationale behind each procedural step, ensuring a robust and self-validating system for waste management in your laboratory. Adherence to these guidelines is essential for protecting personnel, preventing environmental contamination, and maintaining strict regulatory compliance.

Hazard Identification and Risk Assessment

3-Ethyl-4-methoxyphenylboronic acid pinacol ester belongs to the family of boronic acid derivatives, which are widely used in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki coupling. While specific toxicological data for this exact compound is not widely published, the hazards can be reliably inferred from structurally similar boronic acid esters and the parent boric acid class.

These compounds must be treated as hazardous chemical waste.[1] The primary risks are associated with irritation and potential reproductive toxicity with chronic exposure.[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][3]

Anticipated Hazard Profile:

| Hazard Category | GHS Hazard Statement | Rationale and Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation.[1] | Avoid direct contact. Prolonged exposure can cause redness and discomfort. |

| Eye Irritation | H319: Causes serious eye irritation.[1] | Direct contact with eyes can cause significant irritation, redness, and tearing. |

| Respiratory Irritation | H335: May cause respiratory irritation.[1] | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing or shortness of breath. |

| Aquatic Toxicity | H413: May cause long lasting harmful effects to aquatic life. | Improper disposal can contaminate water systems, posing a threat to aquatic organisms. |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, it is imperative to establish a controlled and safe environment.

Engineering Controls: All handling of 3-Ethyl-4-methoxyphenylboronic acid pinacol ester and its waste must be conducted within a certified chemical fume hood.[1] This is the most critical engineering control, as it prevents the inhalation of fine particulates and vapors, protecting the user and the general laboratory environment.[4] Facilities should also be equipped with an eyewash station and a safety shower in close proximity.[5]

Required Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against accidental exposure.

-

Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]

-

Hand Protection: Wear nitrile or neoprene gloves to prevent skin exposure.[1] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating your skin.

-

Protective Clothing: A fully fastened, long-sleeved laboratory coat and closed-toe shoes are mandatory to protect against accidental spills.[1] For larger quantities, a chemical-resistant apron is recommended.[6]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a systematic process that begins the moment the substance is deemed waste. Following these steps ensures compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7]

Step 1: Waste Characterization and Segregation

-

Characterize as Hazardous: All forms of 3-Ethyl-4-methoxyphenylboronic acid pinacol ester waste—including the neat (pure) compound, solutions, and contaminated materials—must be classified and handled as hazardous chemical waste.[1][8]

-

Segregate Incompatibles: It is critical to store boronic acid waste separately from incompatible materials.[9] Do not mix this waste stream with strong oxidizing agents, strong acids, or strong bases to prevent potentially violent or exothermic reactions. Use secondary containment to physically separate incompatible waste containers.[3][7]

Step 2: Waste Container Selection The integrity of your waste containment is crucial for preventing leaks and ensuring safe transport.

-

Solid Waste: Collect the neat compound, contaminated weigh boats, gloves, and absorbent pads in a designated, sealable container for solid hazardous waste.[1] The container must be made of a material chemically compatible with the waste (e.g., high-density polyethylene - HDPE).

-

Liquid Waste: Collect solutions containing the compound and the initial solvent rinses from empty containers in a separate, sealable container for liquid hazardous waste.[1][3] Use a funnel to prevent spills during transfer.

-

Container Condition: All containers must be in good condition, free from damage or leaks, and have a secure, leak-proof closure.[7]

Step 3: Proper Labeling Accurate labeling is a regulatory requirement and a critical safety communication tool.[10]

-

As soon as the first drop of waste enters the container, it must be labeled.[9]

-

The label must include:

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA) Laboratories that generate hazardous waste must establish an SAA at or near the point of generation and under the control of laboratory personnel.[8][9]

-

Storage: Keep the sealed and labeled waste containers in your designated SAA. If the waste is flammable, it must be stored in a flammable storage cabinet.[8]

-

Volume and Time Limits: Do not accumulate more than 55 gallons of a single hazardous waste stream in an SAA.[8] While partially filled containers may remain in the SAA for up to one year, they must be removed within three days once the container is full.[9]

Step 5: Final Disposal and Empty Container Management

-

Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container.[1] They are responsible for the compliant transport and final disposal, which may involve incineration or other specialized treatments.[8]

-

Empty Original Containers: The first rinse of an empty container that held 3-Ethyl-4-methoxyphenylboronic acid pinacol ester must be collected and disposed of as liquid hazardous waste.[3] After being thoroughly rinsed with a suitable solvent (like acetone or ethanol), allowed to air-dry in a fume hood, and having the label defaced, the container can typically be disposed of in the appropriate laboratory recycling stream.[1]

Disposal Workflow Diagram

Caption: Decision workflow for proper segregation and disposal of waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite the best precautions. A clear and immediate response is vital.

Small Spill Cleanup:

-

Alert Personnel: Immediately alert others in the area.

-

Don PPE: Ensure you are wearing the appropriate PPE described in Section 2.

-

Containment: Cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Avoid raising dust.[6]

-

Collection: Carefully sweep or scoop the absorbed material into a sealable container.

-

Labeling and Disposal: Label the container as "Hazardous Waste: Spill Debris" with the chemical name and dispose of it following the protocol in Section 3.[1]

-

Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

-

Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.[1]

Personnel Exposure:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[2][6]

-

Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[5]

Regulatory Framework Overview

Proper chemical disposal is not just a best practice; it is a legal requirement governed by federal and state agencies.

-

Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the comprehensive framework for "cradle-to-grave" management of hazardous waste.[7] This includes regulations on waste generation, transportation, treatment, storage, and disposal.

-

Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that chemical hazards are evaluated and that information is communicated to employers and employees through labels, Safety Data Sheets (SDS), and training programs.[2]

By following this guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific enterprise.

References

- Lab Alley. (n.d.). Boric Acid Safety & Hazards.

- ScienceLab.com. (n.d.). Boric Acid MSDS.

- Daniels Health. (2024, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.

- BenchChem. (2024). Proper Disposal of (4-Fluoro-2-formylphenyl)boronic Acid: A Guide for Laboratory Professionals.

- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.

- Sigma-Aldrich. (2024, May 26). [4-(Aminomethyl)phenyl]boronic acid pinacol ester hydrochloride Safety Data Sheet.

- Fisher Scientific. (n.d.). 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester Safety Data Sheet.

- SiteOne. (n.d.). Boric Acid Safety Data Sheet.

- Cole-Parmer. (n.d.). (2-Methylpropyl)boronic acid, 98% Material Safety Data Sheet.

- U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.

- Enva. (2024, January 1). Chemical Waste Management Best Practices.

- MLI Environmental. (2023, November 26). Pharmaceutical Hazardous Waste Management Guide.

- Fisher Scientific. (2021, December 19). 4-Methoxyphenylboronic acid Safety Data Sheet.

- TCI America. (n.d.). 9,9-DiMethylfluorene-3-boronic acid pinacol ester Material Safety Data Sheet.

- Fisher Scientific. (2023, October 6). 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester Safety Data Sheet.

- Etimine USA Inc. (2020, January 1). Boric Acid Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 3-Methoxy-4-methoxycarbonylphenylboronic acid, pinacol ester.

- American Chemical Society. (n.d.). Regulation of Laboratory Waste.

- Stericycle. (2024, October 2). Pharma Waste Management: Steps for Compliance & Sustainability.

- Fisher Scientific. (2021, December 22). 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid pinacol ester Safety Data Sheet.

- World Health Organization. (2024). Safe management of pharmaceutical waste from health care facilities: global best practices.

- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.

- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

- Combi-Blocks, Inc. (2024, January 9). 2-(4-Methoxyphenyl)-vinylboronic acid pinacol ester Safety Data Sheet.

- University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. laballey.com [laballey.com]

- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. derthon.com [derthon.com]

- 6. uwaterloo.ca [uwaterloo.ca]

- 7. danielshealth.com [danielshealth.com]

- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]

- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]

- 10. mlienvironmental.com [mlienvironmental.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products